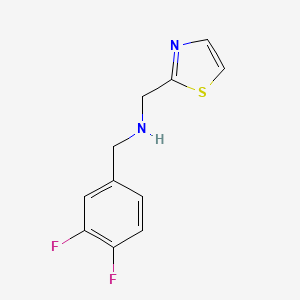![molecular formula C10H15N3O4 B15305789 4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid CAS No. 2639403-72-6](/img/structure/B15305789.png)
4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.
Carboxylation: The carboxylic acid group can be introduced through various methods, including the oxidation of an aldehyde precursor or the hydrolysis of an ester intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions, such as amide bond formation, using reagents like carbodiimides or phosphonium salts.
Common Reagents and Conditions
Deprotection of Boc Group: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Oxidation: Potassium permanganate or chromium trioxide for oxidation of alcohols to carboxylic acids.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of carboxylic acids to alcohols.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Alcohols and Carboxylates: Reduction and oxidation reactions yield alcohols and carboxylates, respectively.
Amides: Coupling reactions with carboxylic acids yield amides.
Scientific Research Applications
4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The Boc-protected amine can be deprotected to yield the free amine, which can then interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butoxycarbonyl)amino]methylbenzoic Acid: Similar structure with a benzoic acid moiety instead of a pyrazole ring.
tert-Butoxycarbonyl-protected Amino Acids: Compounds with Boc-protected amines and various carboxylic acid functionalities.
Uniqueness
4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This makes it a valuable building block for the synthesis of heterocyclic compounds and potential drug candidates.
Properties
CAS No. |
2639403-72-6 |
|---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-4-6-5-12-13-7(6)8(14)15/h5H,4H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |
InChI Key |
HMFLGQAQHQNJGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(NN=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


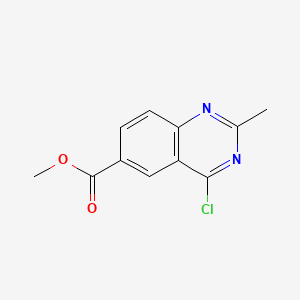
![5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)


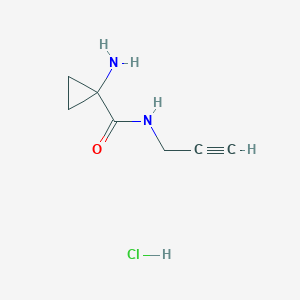

![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)
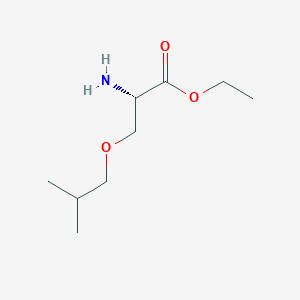

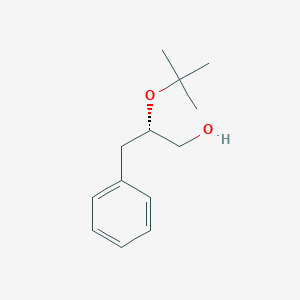

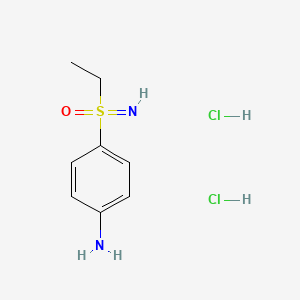
![6-Acetyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15305771.png)
